Torbafylline
Overview
Description
Torbafylline is a xanthine derivative known for its role as a phosphodiesterase inhibitor. It has been studied for its potential therapeutic applications, particularly in the treatment of muscle atrophy and cardiovascular diseases. The compound’s molecular formula is C16H26N4O4, and it is recognized for its ability to modulate various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Torbafylline can be synthesized through a multi-step process involving the reaction of xanthine derivatives with specific reagents. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a xanthine derivative.
Reaction with Alkylating Agents: The xanthine derivative is reacted with alkylating agents under controlled conditions to introduce the desired functional groups.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for large-scale purification and quality control to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Torbafylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution Reagents: Various alkylating agents and halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Chemistry: In chemistry, torbafylline is used as a model compound to study phosphodiesterase inhibition and its effects on biochemical pathways.
Biology: In biological research, this compound is investigated for its role in modulating cellular processes, particularly in muscle cells.
Medicine: this compound has shown promise in the treatment of muscle atrophy, cardiovascular diseases, and other conditions involving protein degradation.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent in various formulations.
Mechanism of Action
Torbafylline exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase 4. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn activates various signaling pathways. The key pathways involved include the cyclic adenosine monophosphate/exchange protein directly activated by cyclic adenosine monophosphate/phosphatidylinositol 3-kinase/protein kinase B pathway. These pathways play a crucial role in regulating muscle proteolysis and other cellular processes.
Comparison with Similar Compounds
Theophylline: Another xanthine derivative with similar phosphodiesterase inhibitory properties.
Caffeine: A well-known stimulant that also acts as a phosphodiesterase inhibitor.
Pentoxifylline: A xanthine derivative used to improve blood flow and reduce muscle pain.
Uniqueness of Torbafylline: this compound is unique in its specific inhibition of phosphodiesterase 4 and its ability to modulate multiple signaling pathways involved in muscle proteolysis. This makes it a valuable compound for studying muscle atrophy and related conditions.
Properties
IUPAC Name |
7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-5-24-11-19-10-17-13-12(19)14(21)20(15(22)18(13)4)9-7-6-8-16(2,3)23/h10,23H,5-9,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXXLDDWVCEBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146952 | |
Record name | Torbafylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105102-21-4 | |
Record name | Torbafylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105102-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Torbafylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Torbafylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TORBAFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65O78F9T1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.